2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride
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Overview
Description
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes deuterium atoms, making it particularly interesting for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet research and industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Scientific Research Applications
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and stability, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated solvent used in peptide chemistry.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A sterically hindered ligand used in nucleoside synthesis.
Uniqueness
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride is unique due to its incorporation of deuterium atoms, which enhances its stability and allows for detailed studies of molecular interactions. This makes it particularly valuable in research applications where precise tracking and analysis are required.
Properties
Molecular Formula |
C22H32ClNO |
---|---|
Molecular Weight |
376.0 g/mol |
IUPAC Name |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,2D3,3D3,4D3,16D,17D; |
InChI Key |
FSUOGWPKKKHHHM-HHJIGIPXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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